Acetic acid, trichloro, 1,1-dimethylpropyl ester
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Overview
Description
Acetic acid, trichloro, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 and a molecular weight of 233.52 g/mol . This compound is a derivative of acetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms, and the esterification involves a 1,1-dimethylpropyl group. It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of acetic acid, trichloro, 1,1-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,1-dimethylpropanol. The reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:
Trichloroacetic acid+1,1-dimethylpropanolH2SO4Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2O
Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity. These methods often include distillation and purification steps to isolate the desired ester.
Chemical Reactions Analysis
Acetic acid, trichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to trichloroacetic acid and 1,1-dimethylpropanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Acetic acid, trichloro, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound can be used in biochemical assays and studies involving ester hydrolysis and enzyme activity.
Mechanism of Action
The mechanism of action of acetic acid, trichloro, 1,1-dimethylpropyl ester primarily involves its reactivity as an ester. In biochemical contexts, esterases can hydrolyze the ester bond, releasing trichloroacetic acid and 1,1-dimethylpropanol. The trichloroacetic acid can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Acetic acid, trichloro, 1,1-dimethylpropyl ester can be compared with other similar compounds, such as:
Trichloroacetic acid: A strong acid used in biochemistry for protein precipitation and as a chemical peel in dermatology.
Acetic acid, dichloro, 1,1-dimethylpropyl ester: A related ester with two chlorine atoms, differing in reactivity and applications.
Acetic acid, chloro, 1,1-dimethylethyl ester: Another related ester with a single chlorine atom, used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of three chlorine atoms, making it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
90380-56-6 |
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Molecular Formula |
C7H11Cl3O2 |
Molecular Weight |
233.5 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3 |
InChI Key |
IOFGLFCKRVLSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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